4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, a methoxyphenyl group, and a morpholine carboxylate moiety, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate typically involves multiple steps:
-
Bromination: : The introduction of the bromine atom is usually achieved through electrophilic bromination of the precursor phenyl compound. This step requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
-
Aldol Condensation: : The formation of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group is often accomplished via an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Esterification: : The final step involves the esterification of the brominated phenyl compound with morpholine-4-carboxylic acid. This reaction typically uses a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl group in the (2E)-3-(2-methoxyphenyl)prop-2-enoyl moiety, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
-
Substitution: : The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: NaOH, NH₃, RSH (where R is an alkyl group)
Major Products
Oxidation: Quinones, phenolic derivatives
Reduction: Alcohols
Substitution: Amines, ethers, thioethers
Scientific Research Applications
Chemistry
In organic chemistry, 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the morpholine ring and the methoxyphenyl group suggests possible activity as a receptor ligand or enzyme inhibitor. Research may focus on its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The methoxyphenyl group could interact with hydrophobic pockets, while the morpholine ring might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(2E)-3-(2-hydroxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
- 4-Bromo-2-[(2E)-3-(2-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
- 4-Bromo-2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
Uniqueness
Compared to these similar compounds, 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties if used in drug development.
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5/c1-26-19-5-3-2-4-15(19)6-8-18(24)17-14-16(22)7-9-20(17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGCWZPLGUBIOI-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.